

# Spectroscopic Profile of 3-Acetyl-2,5-dimethylfuran: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Acetyl-2,5-dimethylfuran

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Acetyl-2,5-dimethylfuran** (CAS No. 10599-70-9), a heterocyclic organic compound with applications as a flavoring agent.<sup>[1][2][3]</sup> The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

## Core Spectroscopic Data

The structural elucidation of **3-Acetyl-2,5-dimethylfuran**, with the molecular formula  $C_8H_{10}O_2$ , is supported by a combination of spectroscopic techniques.<sup>[3]</sup> The key data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and MS are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

### $^1H$ NMR Spectrum

The proton NMR spectrum of **3-Acetyl-2,5-dimethylfuran** is characterized by three distinct signals corresponding to the methyl and furan ring protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available	Data not available	Data not available	CH <sub>3</sub> (C2-Methyl)
Data not available	Data not available	Data not available	CH <sub>3</sub> (C5-Methyl)
Data not available	Data not available	Data not available	CH (C4-H)
Data not available	Data not available	Data not available	CH <sub>3</sub> (Acetyl)

### <sup>13</sup>C NMR Spectrum

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	C=O (Acetyl)
Data not available	C2 (Furan)
Data not available	C3 (Furan)
Data not available	C4 (Furan)
Data not available	C5 (Furan)
Data not available	CH <sub>3</sub> (C2-Methyl)
Data not available	CH <sub>3</sub> (C5-Methyl)
Data not available	CH <sub>3</sub> (Acetyl)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Acetyl-2,5-dimethylfuran** is expected to show a strong absorption band characteristic of the ketone carbonyl group. Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm<sup>-1</sup>, while conjugation to a double bond or

aromatic ring, as in this furan derivative, shifts this band to a lower wavenumber, typically in the range of 1685-1666  $\text{cm}^{-1}$ .<sup>[4][5]</sup>

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available	C=O Stretch (Ketone)
Data not available	C-H Stretch (Alkyl)
Data not available	C-O-C Stretch (Furan)
Data not available	C=C Stretch (Furan)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Acetyl-2,5-dimethylfuran** (molecular weight: 138.16 g/mol), the mass spectrum shows a molecular ion peak and several fragment ions.<sup>[1][6]</sup>

m/z	Relative Intensity	Assignment
138	Data not available	$[\text{M}]^+$ (Molecular Ion)
123	Data not available	$[\text{M}-\text{CH}_3]^+$
43	Data not available	$[\text{CH}_3\text{CO}]^+$

## Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

### NMR Spectroscopy Protocol

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.<sup>[1][7]</sup>

- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of

tetramethylsilane (TMS) as an internal standard.[8] The solution is then transferred to a 5 mm NMR tube.

- **Data Acquisition:** The spectrometer is tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. For a  $^1\text{H}$  spectrum, a standard single-pulse experiment is typically used with a spectral width of around 12-16 ppm. For a  $^{13}\text{C}$  spectrum, a proton-decoupled single-pulse experiment is employed with a spectral width of approximately 200-220 ppm.[8]
- **Data Processing:** The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to obtain the frequency-domain spectra. The spectra are then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

## FT-IR Spectroscopy Protocol

FT-IR spectra are recorded on a Fourier Transform Infrared spectrometer.

- **Sample Preparation:** For a liquid sample like **3-Acetyl-2,5-dimethylfuran**, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[4] Alternatively, the neat liquid can be analyzed using an Attenuated Total Reflectance (ATR) accessory.[9]
- **Data Acquisition:** A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the spectrum of the sample is acquired over a typical range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

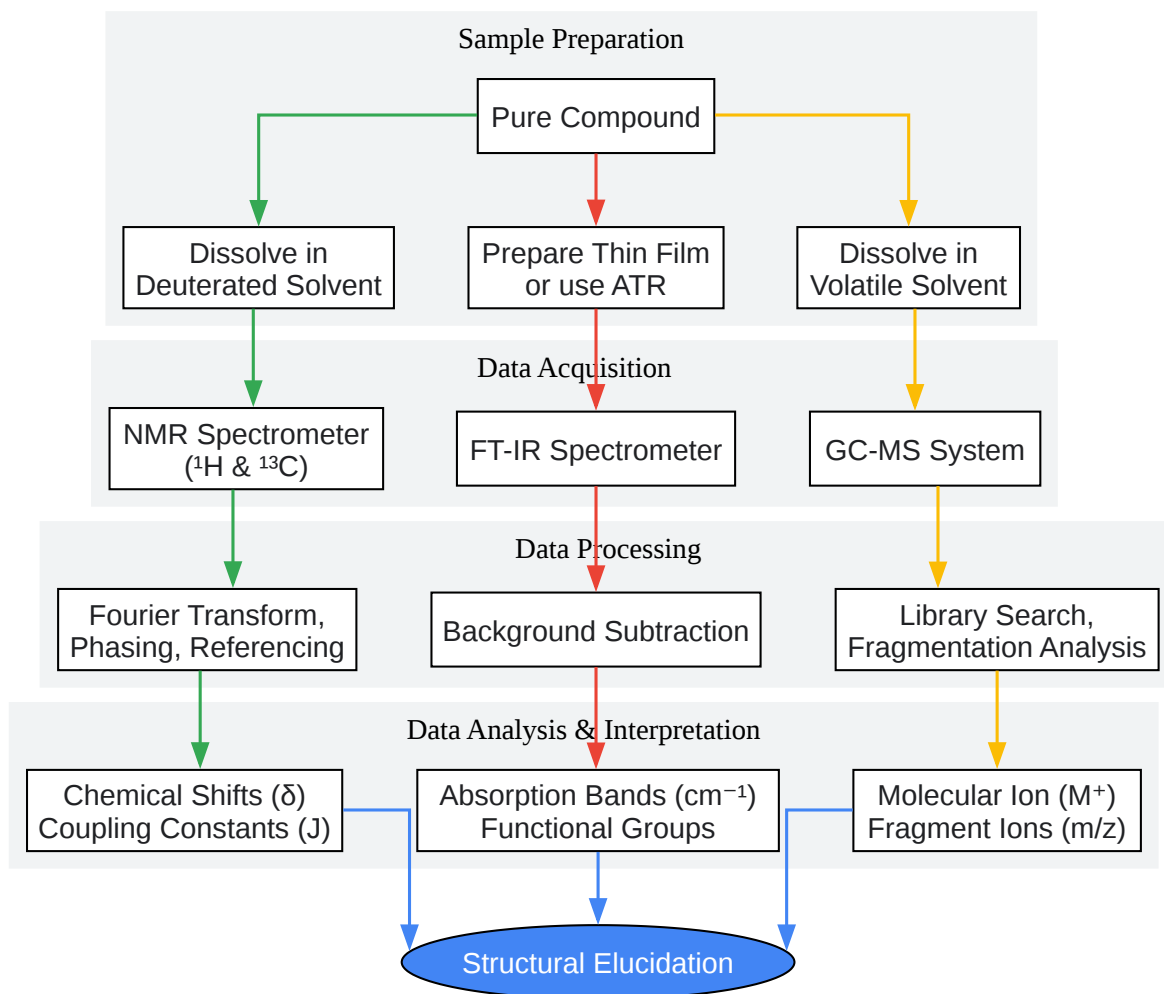
GC-MS analysis is performed to separate the compound from any impurities and to obtain its mass spectrum.

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.[10]

- **GC Separation:** A small volume of the sample solution is injected into the gas chromatograph, which is equipped with a suitable capillary column (e.g., HP-5MS).<sup>[10]</sup> The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure good separation of the components.<sup>[10]</sup>
- **MS Detection:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used to generate the molecular ion and fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.<sup>[11]</sup>

## Logical Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Acetyl-2,5-dimethylfuran**.



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Caption: Workflow for Spectroscopic Analysis.

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